molecular formula C13H13Cl2N5O3S B2935179 N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide CAS No. 2320823-61-6

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide

Cat. No.: B2935179
CAS No.: 2320823-61-6
M. Wt: 390.24
InChI Key: ZNSYCJICTCZNJP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a triazole ring, and an azetidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the triazole and dichlorophenyl groups. Common synthetic routes may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group: This step often involves the use of triazole precursors and suitable coupling agents.

    Attachment of the Dichlorophenyl Group: This can be done through substitution reactions using dichlorophenyl precursors.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and triazole groups, to form various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide can be compared with other similar compounds, such as:

  • N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxylate
  • N-(3,4-dichlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxylamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5O3S/c1-19-7-16-18-13(19)24(22,23)9-5-20(6-9)12(21)17-8-2-3-10(14)11(15)4-8/h2-4,7,9H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSYCJICTCZNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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